molecular formula C15H14O2 B14462116 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- CAS No. 72237-27-5

1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)-

Cat. No.: B14462116
CAS No.: 72237-27-5
M. Wt: 226.27 g/mol
InChI Key: ZTCFOSQTSRNLHW-CQSZACIVSA-N
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Description

1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is an organic compound with the molecular formula C15H14O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is known for its applications in organic synthesis and its presence in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- can be synthesized through several methods. One common method involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then reduced to yield the desired product .

Industrial Production Methods: In industrial settings, the production of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- often involves catalytic hydrogenation of the intermediate compound. This process ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- involves its interaction with specific molecular targets. It can act as an antioxidant by reacting with free radicals, thereby preventing oxidative damage. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-Propanone, 3-hydroxy-1,3-diphenyl-, (3R)- is unique due to its chiral nature and the presence of both hydroxyl and ketone functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

CAS No.

72237-27-5

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(3R)-3-hydroxy-1,3-diphenylpropan-1-one

InChI

InChI=1S/C15H14O2/c16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13/h1-10,14,16H,11H2/t14-/m1/s1

InChI Key

ZTCFOSQTSRNLHW-CQSZACIVSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)C2=CC=CC=C2)O

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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